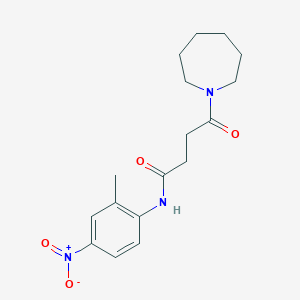
N-cyclooctyl-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclooctyl-4-(4-morpholinylmethyl)benzamide, also known as JNJ-39393406, is a compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising results in preclinical studies.
作用机制
The mechanism of action of N-cyclooctyl-4-(4-morpholinylmethyl)benzamide involves its interaction with specific molecular targets in the body. This compound has been found to act as a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which is a G protein-coupled receptor that modulates the activity of glutamate neurotransmitter in the brain. By blocking the activity of mGluR2, this compound can modulate the release of other neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation and cognition.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in preclinical studies. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been found to enhance cognitive function and improve memory retention in animal models. In immunology, this compound has been shown to reduce inflammation and prevent the activation of immune cells such as T cells and macrophages.
实验室实验的优点和局限性
One of the advantages of using N-cyclooctyl-4-(4-morpholinylmethyl)benzamide in lab experiments is its high selectivity and potency. This compound has been found to exhibit high affinity for its molecular targets, which makes it a useful tool for studying specific biological processes. Another advantage is its relatively low toxicity, which allows for higher dosages and longer treatment durations in animal models. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research and development of N-cyclooctyl-4-(4-morpholinylmethyl)benzamide. One direction is to further investigate its therapeutic potential in various disease models, especially in oncology and neuroscience. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, the development of novel analogs of this compound could lead to the discovery of more potent and selective compounds with improved therapeutic profiles.
合成方法
The synthesis of N-cyclooctyl-4-(4-morpholinylmethyl)benzamide involves the reaction of 4-(4-morpholinylmethyl)benzoic acid with cyclooctylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using chromatographic techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).
科学研究应用
N-cyclooctyl-4-(4-morpholinylmethyl)benzamide has been found to exhibit potential therapeutic applications in various fields such as oncology, neuroscience, and immunology. In oncology, this compound has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways involved in cancer progression. In neuroscience, this compound has been found to modulate the activity of certain neurotransmitter receptors, which could be useful in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In immunology, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-cyclooctyl-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c23-20(21-19-6-4-2-1-3-5-7-19)18-10-8-17(9-11-18)16-22-12-14-24-15-13-22/h8-11,19H,1-7,12-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGVCHXSAKENAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5359527.png)
![ethyl 11-cyano-4-oxo-7,8,9,10-tetrahydro-4H-pyrimido[1,2-g]-1,6-naphthyridine-3-carboxylate](/img/structure/B5359535.png)
![N,N-dimethyl-4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-sulfonamide](/img/structure/B5359553.png)
![(1R*,2R*,6S*,7S*)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5359558.png)

![2-{[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylphenol](/img/structure/B5359571.png)
![N-benzyl-N'-{[1-(methylsulfonyl)piperidin-3-yl]methyl}sulfamide](/img/structure/B5359578.png)
![ethyl 4-({4-[(1-pyrrolidinylcarbonyl)amino]phenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5359583.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(5-methyl-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5359589.png)

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide](/img/structure/B5359600.png)
![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5359610.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5359615.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5359623.png)